molecular formula C20H20N4O2 B11146495 N-(1H-1,3-benzimidazol-2-ylmethyl)-1-(2-methoxyethyl)-1H-indole-5-carboxamide

N-(1H-1,3-benzimidazol-2-ylmethyl)-1-(2-methoxyethyl)-1H-indole-5-carboxamide

Cat. No.: B11146495
M. Wt: 348.4 g/mol
InChI Key: KHELHBLVCKGCRL-UHFFFAOYSA-N
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Description

N-(1H-1,3-benzimidazol-2-ylmethyl)-1-(2-methoxyethyl)-1H-indole-5-carboxamide is a complex organic compound that features a benzimidazole moiety linked to an indole structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-1,3-benzimidazol-2-ylmethyl)-1-(2-methoxyethyl)-1H-indole-5-carboxamide typically involves multi-step organic reactions. One common route starts with the preparation of the benzimidazole core, followed by the introduction of the indole moiety. Key steps include:

    Formation of Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with formic acid or its derivatives under acidic conditions.

    Attachment of Indole Moiety: The indole structure can be introduced via a coupling reaction, often using a palladium-catalyzed cross-coupling method.

    Final Coupling: The final step involves coupling the benzimidazole and indole intermediates, typically using amide bond formation techniques such as carbodiimide-mediated coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(1H-1,3-benzimidazol-2-ylmethyl)-1-(2-methoxyethyl)-1H-indole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzimidazole or indole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, N-(1H-1,3-benzimidazol-2-ylmethyl)-1-(2-methoxyethyl)-1H-indole-5-carboxamide is studied for its potential as a biochemical probe. It can interact with various biomolecules, providing insights into cellular processes.

Medicine

Medically, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases, making it a candidate for drug development.

Industry

In industry, this compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which N-(1H-1,3-benzimidazol-2-ylmethyl)-1-(2-methoxyethyl)-1H-indole-5-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(1H-1,3-benzimidazol-2-ylmethyl)-1H-indole-5-carboxamide
  • N-(1H-1,3-benzimidazol-2-ylmethyl)-1-(2-hydroxyethyl)-1H-indole-5-carboxamide

Uniqueness

N-(1H-1,3-benzimidazol-2-ylmethyl)-1-(2-methoxyethyl)-1H-indole-5-carboxamide is unique due to the presence of the methoxyethyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its solubility, stability, or interaction with specific molecular targets compared to similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C20H20N4O2

Molecular Weight

348.4 g/mol

IUPAC Name

N-(1H-benzimidazol-2-ylmethyl)-1-(2-methoxyethyl)indole-5-carboxamide

InChI

InChI=1S/C20H20N4O2/c1-26-11-10-24-9-8-14-12-15(6-7-18(14)24)20(25)21-13-19-22-16-4-2-3-5-17(16)23-19/h2-9,12H,10-11,13H2,1H3,(H,21,25)(H,22,23)

InChI Key

KHELHBLVCKGCRL-UHFFFAOYSA-N

Canonical SMILES

COCCN1C=CC2=C1C=CC(=C2)C(=O)NCC3=NC4=CC=CC=C4N3

Origin of Product

United States

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